An In-Depth Technical Guide to 2-(4-fluorobenzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Synthesis, Properties, and Applications in Modern Drug Discovery
An In-Depth Technical Guide to 2-(4-fluorobenzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Synthesis, Properties, and Applications in Modern Drug Discovery
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-fluorobenzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a valuable synthetic intermediate in medicinal chemistry and materials science. While specific literature on this exact molecule is not extensively available, this document constructs a robust profile based on established chemical principles and data from analogous structures. We will delve into its predicted physicochemical properties, a proposed synthetic route via the Miyaura borylation, and its principal application in Suzuki-Miyaura cross-coupling reactions. The significance of the fluorobenzofuran moiety in drug design will also be discussed, providing context for the utility of this versatile building block.
Introduction: The Strategic Importance of Fluorinated Benzofurans and Boronate Esters
The benzofuran scaffold is a privileged heterocyclic motif frequently found in natural products and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The introduction of a fluorine atom into the benzofuran core can significantly enhance its metabolic stability, binding affinity to target proteins, and overall pharmacokinetic profile, making fluorinated benzofurans highly sought-after building blocks in drug discovery.[2][3]
The subject of this guide, 2-(4-fluorobenzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a pinacol boronate ester derivative of 4-fluorobenzofuran. Pinacol boronate esters are valued in organic synthesis for their stability, ease of handling, and broad reactivity, particularly in palladium-catalyzed cross-coupling reactions.[4][5] They serve as versatile precursors for the introduction of the 4-fluorobenzofuran-7-yl moiety into a wide range of complex molecules.
Physicochemical Properties and Handling
| Property | Predicted Value/Information | Source/Rationale |
| Molecular Formula | C₁₄H₁₆BFO₃ | Based on chemical structure |
| Molecular Weight | 262.09 g/mol | Calculated from molecular formula |
| Appearance | White to off-white solid | Typical for aryl pinacol boronate esters |
| Solubility | Soluble in common organic solvents (e.g., THF, dioxane, DMF, chloroform) | General solubility of similar organic compounds |
| Stability | Moderately stable to air and moisture, but should be stored under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. Prone to slow hydrolysis to the corresponding boronic acid.[4] | Known stability of pinacol boronate esters.[4][5] |
| Handling | Avoid strong oxidizing agents and strong acids. Handle in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses. | Standard laboratory practice for chemical reagents. |
Proposed Synthesis: The Miyaura Borylation
The most logical and widely employed method for the synthesis of aryl pinacol boronate esters is the Miyaura borylation reaction.[6][7][8] This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide or triflate with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).
For the synthesis of 2-(4-fluorobenzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, the proposed starting material would be 7-bromo-4-fluorobenzofuran or 7-iodo-4-fluorobenzofuran.
Experimental Protocol: Proposed Miyaura Borylation of 7-bromo-4-fluorobenzofuran
Disclaimer: This is a representative, proposed protocol based on established literature procedures for similar substrates. Optimization may be required.
Materials:
-
7-bromo-4-fluorobenzofuran
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 7-bromo-4-fluorobenzofuran (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv), and potassium acetate (3.0 equiv).
-
Add anhydrous 1,4-dioxane to the flask.
-
Stir the reaction mixture at 80-90 °C for 8-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, though it is important to note that some pinacol esters can be sensitive to prolonged exposure to silica.[5][9] A rapid purification is recommended.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the degradation of the palladium catalyst and the boronate ester product.
-
Anhydrous Solvent: Minimizes the hydrolysis of the bis(pinacolato)diboron and the product.
-
Palladium Catalyst (Pd(dppf)Cl₂·CH₂Cl₂): A robust and commonly used catalyst for Miyaura borylation reactions, effective for a wide range of aryl halides.[6]
-
Potassium Acetate (KOAc): A mild base that is crucial for the catalytic cycle, facilitating the transmetalation step.[7]
-
Bis(pinacolato)diboron (B₂pin₂): A stable and easy-to-handle source of the boronate ester moiety.
Caption: Proposed workflow for the synthesis of the title compound via Miyaura Borylation.
Key Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of 2-(4-fluorobenzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[10][11] This powerful carbon-carbon bond-forming reaction allows for the facile synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals.[12]
In a typical Suzuki-Miyaura coupling, the boronate ester reacts with an organic halide or triflate in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.
Mechanistic Overview of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronate ester is transferred to the palladium center. This step requires the presence of a base to activate the boronate ester.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Role in Drug Discovery and Medicinal Chemistry
The 4-fluorobenzofuran-7-yl moiety is a valuable pharmacophore. The benzofuran core itself is present in numerous bioactive compounds. The strategic placement of a fluorine atom can confer several advantages:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the half-life of a drug candidate.[2]
-
Increased Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets through hydrogen bonding or dipole-dipole interactions.
-
Modulated Lipophilicity: The introduction of fluorine can alter the lipophilicity of a molecule, which can impact its absorption, distribution, metabolism, and excretion (ADME) properties.
By utilizing 2-(4-fluorobenzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura couplings, medicinal chemists can efficiently incorporate this desirable fluorinated heterocyclic motif into a diverse range of molecular scaffolds to explore structure-activity relationships (SAR) and develop novel therapeutic agents.
Conclusion
2-(4-fluorobenzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a key building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its synthesis via the Miyaura borylation of the corresponding 7-halo-4-fluorobenzofuran is a robust and reliable method. The resulting pinacol boronate ester is a stable and versatile reagent for Suzuki-Miyaura cross-coupling reactions, enabling the facile introduction of the medicinally relevant 4-fluorobenzofuran-7-yl moiety. This technical guide provides a foundational understanding of this important compound, empowering researchers to leverage its potential in the development of next-generation therapeutics and advanced materials.
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